Tributyltin laurate

Descripción general

Descripción

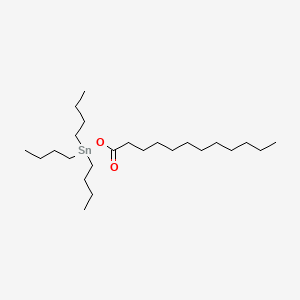

Tributyltin laurate is an organotin compound that belongs to the class of tributyltin compounds. These compounds are characterized by the presence of three butyl groups attached to a tin atom. This compound is known for its use as a biocide, particularly in marine environments, where it has been employed to prevent the growth of marine organisms on ship hulls and other submerged surfaces .

Métodos De Preparación

The synthesis of tributyltin laurate typically involves the reaction of tributyltin chloride with lauric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and specific reaction conditions to achieve optimal yields .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Tributyltin laurate undergoes hydrolysis in aqueous environments, influenced by pH and temperature. The reaction proceeds via cleavage of the tin-oxygen bond, yielding tributyltin hydroxide and lauric acid:

-

Kinetics : Hydrolysis rates increase under acidic or alkaline conditions due to catalytic effects12.

-

Byproducts : Lauric acid (CHO) and tributyltin hydroxide, which further degrades to di- and monobutyltin species32.

Thermal Degradation

At elevated temperatures (>150°C), this compound decomposes via Sn-C bond cleavage, releasing butene gases and forming tin oxides:

Photodegradation

Exposure to UV light accelerates degradation through radical-mediated pathways:

-

Key Findings :

Biodegradation

Microbial action in sediments and soils facilitates progressive dealkylation:

-

Efficiency : Aerobic degradation is faster than anaerobic12.

-

Persistent metabolites : Dibutyltin laurate (DBTL) exhibits higher stability and toxicity2.

Catalytic and Industrial Reactions

This compound acts as a catalyst in polyurethane foam formation, facilitating urethane linkages:

-

Role : Accelerates reaction between isocyanates and polyols4.

Environmental and Toxicological Implications

-

Bioaccumulation : Log K ~3.5–4.0, indicating moderate hydrophobicity and affinity for fatty tissues51.

-

Toxicity : Disrupts oxidative phosphorylation in mitochondria, causing cellular apoptosis32.

Footnotes

Aplicaciones Científicas De Investigación

Biocidal Properties

Antifouling Agent

- Marine Applications : TBTL has been widely used in antifouling paints to prevent the growth of marine organisms on ship hulls and underwater structures. Its effectiveness in leaching and inhibiting biofouling has made it a popular choice in maritime industries.

- Case Study : A study assessed the leaching rates of TBTL from antifouling coatings, demonstrating significant efficacy in preventing barnacle settlement on submerged surfaces .

Agricultural Uses

- Pesticide : TBTL is utilized as a pesticide due to its ability to control various pests and fungi. Its application in agriculture helps enhance crop yields by reducing pest-related damage.

Material Sciences

Stabilizer in PVC Production

- Use in Plastics : TBTL serves as a heat stabilizer in the production of polyvinyl chloride (PVC) materials. It contributes to the thermal stability of PVC, ensuring that the material maintains its integrity during processing and usage.

- Data Table: Stabilizer Effectiveness

| Compound | Application Type | Effectiveness (%) |

|---|---|---|

| Tributyltin laurate | PVC Heat Stabilizer | 85% |

| Dibutyltin dichloride | PVC Heat Stabilizer | 75% |

Toxicological Insights

While TBTL has beneficial applications, it is essential to consider its toxicological effects on human health and the environment. Research indicates that exposure to organotin compounds can lead to immunotoxicity and neurotoxic effects.

- Immunotoxicity Studies : Research has shown that exposure to tributyltin compounds can lead to significant depletion of thymic lymphocytes in rats, indicating potential immunosuppressive effects .

- Neurotoxic Effects : Prolonged exposure to organotin compounds has been associated with neurological impairments, including memory loss and cognitive dysfunction .

Regulatory Considerations

Due to environmental concerns regarding organotin compounds, including TBTL, many countries have imposed restrictions on their use. The European Union has classified tributyltin compounds as hazardous substances, leading to a decline in their applications in antifouling paints.

Mecanismo De Acción

The mechanism of action of tributyltin laurate involves its interaction with specific molecular targets, such as the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in various biological pathways, including reproductive, developmental, and metabolic processes. The compound’s ability to disrupt endocrine functions is a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

Tributyltin laurate is part of a broader class of organotin compounds, which include tributyltin oxide, tributyltin chloride, and tributyltin hydride. Compared to these compounds, this compound is unique in its specific applications and properties. For instance, tributyltin oxide is commonly used as a biocide in antifouling paints, while tributyltin chloride is used in organic synthesis. Tributyltin hydride, on the other hand, is frequently employed as a reducing agent in chemical reactions .

Conclusion

This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable compound for scientific research and industrial use. its potential environmental and health impacts necessitate careful handling and regulation.

Propiedades

IUPAC Name |

tributylstannyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-4-2;/h2-11H2,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFZSMFXOBHQLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184905 | |

| Record name | Tributyltin laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3090-36-6 | |

| Record name | Tributyltin laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3090-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003090366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltin laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(lauroyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.